molecular formula C18H13NO B1582310 Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]- CAS No. 68434-51-5

Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-

Cat. No. B1582310
CAS RN: 68434-51-5
M. Wt: 259.3 g/mol
InChI Key: MENDGUCJODVXAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The complete assignments of these compounds have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .

Scientific Research Applications

Pharmaceutical Research: Ozanimod Metabolite

This compound is identified as a metabolite of Ozanimod, a drug used for treating multiple sclerosis. The specific structure of the compound, with its naphthalene moiety, plays a crucial role in the pharmacokinetics and metabolism of the parent drug .

Antioxidant Activity

The compound has been studied for its potential antioxidant properties. The presence of the naphthalenylidene group might contribute to its ability to act as a free radical scavenger, thus protecting cells from oxidative stress .

Antibacterial Applications

Research has indicated that derivatives of this compound exhibit antibacterial activity. The structural features of the compound, such as the benzonitrile group, could be essential for this activity, providing a framework for developing new antibacterial agents .

Chemical Synthesis Intermediate

Benzonitrile derivatives are often used as intermediates in chemical synthesis. This particular compound could serve as a precursor in the synthesis of complex molecules for various industrial applications.

properties

IUPAC Name

4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDGUCJODVXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327193
Record name Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-

CAS RN

68434-51-5
Record name Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-

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